molecular formula C11H13NO2Si B1599181 Trimethyl((4-nitrophenyl)ethynyl)silane CAS No. 75867-38-8

Trimethyl((4-nitrophenyl)ethynyl)silane

Cat. No. B1599181
CAS RN: 75867-38-8
M. Wt: 219.31 g/mol
InChI Key: YVPIXZAXKQWEOB-UHFFFAOYSA-N
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Description

Trimethyl((4-nitrophenyl)ethynyl)silane is a chemical compound with the molecular formula C11H13NO2Si . It has an average mass of 219.312 Da and a monoisotopic mass of 219.071548 Da . It is also known by other names such as 1-(4’-nitrophenyl)-2-trimethylsilyl acetylene and 4-nitro-1-(trimethylsilylethynyl)benzene .


Molecular Structure Analysis

The molecular structure of Trimethyl((4-nitrophenyl)ethynyl)silane consists of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-nitrophenyl group . The exact 3D structure can be found in chemical databases .


Physical And Chemical Properties Analysis

Trimethyl((4-nitrophenyl)ethynyl)silane has a molecular weight of 219.31200 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .

Scientific Research Applications

Polymerization and Thin Film Formation

Trimethyl(ethynyl)silane derivatives have been studied for their potential in forming polymers and thin films. For instance, laser-induced photopolymerization of trimethyl(ethynyl)silane variants leads to the chemical vapor deposition of organosilicon polymers. Such processes are significant for creating thin films without the need for photoinitiators, a critical aspect in material science and engineering (Pola et al., 2001).

Organic Chemistry and Synthesis

The compound has been employed in various organic reactions. For example, the anti-Markovnikov addition of tellurium tetrachloride to trimethyl ethynyl silane has been documented, showcasing the compound's utility in synthetic organic chemistry (Amosova et al., 2008). Furthermore, the synthesis and rearrangement of substituted 3H-pyrazoles, via the reaction of trimethyl(tosylethynyl)silane with other compounds, have been explored, illustrating the adaptability of this silane in diverse chemical transformations (Vasin et al., 2016).

Silylation Reactions

Silylation, a process critical in organic synthesis, utilizes compounds like trimethylsilanes. Studies on the kinetics and mechanisms of silylation reactions involving trimethylsilanes offer insights into their reactivity and potential applications in creating more complex molecules (Popov & Anikeev, 2000). Another example includes a study of trimethyl(phenylethynyl)silane for understanding silicon-carbon bonding, which is crucial for the development of new silylation methodologies (Levy et al., 1972).

Material Science and Electronic Materials

Trimethylsilanes have been investigated for their role in the synthesis of electronic materials. For example, the synthesis of hexa-substituted benzenes with trimethylsilyl groups illustrates the potential of these compounds in creating novel materials for electronic applications (Zhou Li-shan, 2012). Additionally, the cyclization of (o-alkynylphenyl)silane into benzosiloles, mediated by trimethylstannyllithium, shows the utility of these compounds in developing advanced materials for organic light emitting devices and photovoltaic cells (Ilies et al., 2008).

Chemical Vapor Deposition (CVD) Precursors

The thermal properties of organosilicon compounds, including trimethylsilanes, have been investigated for their potential as precursors in chemical vapor deposition processes. These processes are fundamental in producing thin films and coatings for various applications, including electronics and material science (Ermakova et al., 2016).

Radical-Based Reducing Agents in Synthesis

Trimethylsilanes like Tris(trimethylsily1)silane have been shown to be effective as reducing agents and in facilitating the formation of intermolecular carbon-carbon bonds via radicals, highlighting their significance in synthetic chemistry (Ballestri et al., 1991).

Safety And Hazards

Specific safety and hazard information for Trimethyl((4-nitrophenyl)ethynyl)silane is not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for comprehensive safety information .

Future Directions

The future directions for the use and study of Trimethyl((4-nitrophenyl)ethynyl)silane are not specified in the search results. Its potential applications would likely depend on its reactivity and the properties of its reaction products .

properties

IUPAC Name

trimethyl-[2-(4-nitrophenyl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPIXZAXKQWEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401669
Record name Trimethyl[(4-nitrophenyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl((4-nitrophenyl)ethynyl)silane

CAS RN

75867-38-8
Record name Trimethyl[(4-nitrophenyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of p-bromonitrobenzene (2.02 g, 10 mmol), bis(triphenylphosphine)palladium(II) chloride (0.2 g, 0.3 mmol), and copper(1) iodide (0.05 g, 0.3 mmol) in 40 ml of N,N-diisopropylamine was degassed by freeze/pump/thaw technique (three times). Trimethylsilylacetylene (1.2 g, 12 mmol) was added and the mixture was refluxed for 12 hours. After removal of amine by rotary evaporation, the residue was dissolved in CH2Cl2 and washed with water. The organic layer was dried (Na2SO4), filtered, and rotary evaporated. The residue was purified by column chromatography (EtOAc/hexanes, 1:10) to afford 4-(trimethylsilylethynyl)nitrobenzene (1.53 g, 70%). (Procedure adapted from Takahashi, S; Kuroyama, Y; Sonogashira, K; Hagihara, N. Synthesis, 1980, 627.)
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.005 mol % of Pd(OAc)2, 0.01 mol % of hexyldiadamantyl-phosphine and 1 mol % of Cu(I)I are added to a mixture of 12 mmol of trimethylsilylacetylene and 10 mmol of 4-chloronitrobenzene in 40 ml of diethylamine. The mixture is stirred under reflux until conversion is complete. The readily volatile constituents are then removed under vacuum. The residue is dissolved in toluene and washed with water. After chromatography on silica gel, 89% of 1-(4-nitrophenyl)-2-trimethylsilylacetylene is obtained.
Name
hexyldiadamantyl-phosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DA Williams, WAM Williams, MC Rhoten… - Journal of …, 2011 - hindawi.com
The synthesis and characterization of novel N-arylhydroxylamine-based molecular wires are described for use in the site-directed covalent immobilization of whole IgG antibodies onto …
Number of citations: 13 www.hindawi.com
J Ferdousi Moon, MM Rahman Khan… - International Journal of …, 2021 - degruyter.com
Palladium on the polymeric materials (Pd@polymer) as a catalyst is now very promising due to its great prospect for catalytic application. Such material in the form of composites is …
Number of citations: 3 www.degruyter.com
AA Aguirre - 2002 - lurepository.lakeheadu.ca
The interest in studying enediyne systems was stimulated by the discovery of anti-cancer agents containing enediyne functionalities, such as esperamicin and dynemicin. These …
Number of citations: 1 lurepository.lakeheadu.ca
W Yao, R Li, H Jiang, D Han - The Journal of Organic Chemistry, 2018 - ACS Publications
We report an additive-free, base-catalyzed C–, N–, O–, and S–Si bond cleavage of various organosilanes in mild conditions. The novel catalyst system exhibits high efficiency and good …
Number of citations: 32 pubs.acs.org
B Mohammadi-Aghdam, S Bahari, R Molaei - Journal of Chemical …, 2013 - Springer
The stabilized palladium(0) nanoparticles by collagen fibres was a highly active, air-stable and recyclable heterogeneous catalyst that could be used for the Stille coupling reactions …
Number of citations: 2 link.springer.com
E Tennyson - 2009 - tigerprints.clemson.edu
This report details the synthesis of functionalized platinum-based metallopolymers featuring m-terphenyl-scaffolded and light-harvesting phosphine ligands. Substituents placed on both …
Number of citations: 3 tigerprints.clemson.edu
KYP Apperley - 2017 - ruor.uottawa.ca
Tissue transglutaminase (TG2) is a calcium-dependent enzyme that natively catalyses the formation of isopeptidic bonds between protein- or peptide-bound glutamine and lysine …
Number of citations: 1 ruor.uottawa.ca
C Gottardo, TM Kraft, MS Hossain… - Canadian Journal of …, 2008 - cdnsciencepub.com
Relative rate constants (k rel ) for the Sonogashira coupling were determined in competitive reactions between iodobenzene and a series of para- and meta-substituted iodobenzenes …
Number of citations: 31 cdnsciencepub.com
SB Munoz, A Aloia, AK Moore, A Papp, T Mathew… - scholar.archive.org
Unless otherwise mentioned, all the chemicals were purchased from commercial sources and used without further purification. Dry DMF was obtained by distillation over CaH2 and the …
Number of citations: 2 scholar.archive.org
MK Charles - 2013 - search.proquest.com
This thesis reports work in the area of modified nucleosides for potential use as molecular probes in nucleic acid chemistry. These heterocyclic base surrogates that are capable of …
Number of citations: 3 search.proquest.com

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